molecular formula C14H9ClFN3S B12915598 N-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 827580-62-1

N-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B12915598
CAS No.: 827580-62-1
M. Wt: 305.8 g/mol
InChI Key: KELDKVFHDPEOJX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group and a 4-fluorophenyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form 4-chlorophenylthiosemicarbazide. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the desired thiadiazole compound. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.

Major Products Formed

Scientific Research Applications

N-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival. The compound can also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol
  • bis-(4-fluorophenyl)-(4-pyridyl) methanol
  • N-(3-chloro-4-fluorophenyl)-N’-(4-chlorophenyl)urea

Uniqueness

N-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine stands out due to its unique combination of a thiadiazole ring with both 4-chlorophenyl and 4-fluorophenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

827580-62-1

Molecular Formula

C14H9ClFN3S

Molecular Weight

305.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H9ClFN3S/c15-10-3-7-12(8-4-10)17-14-19-18-13(20-14)9-1-5-11(16)6-2-9/h1-8H,(H,17,19)

InChI Key

KELDKVFHDPEOJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC3=CC=C(C=C3)Cl)F

Origin of Product

United States

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